molecular formula C13H16O3 B14234712 Methyl 5-phenylpent-1-en-3-yl carbonate CAS No. 376647-56-2

Methyl 5-phenylpent-1-en-3-yl carbonate

Cat. No.: B14234712
CAS No.: 376647-56-2
M. Wt: 220.26 g/mol
InChI Key: AUOSKDROUSTSHI-UHFFFAOYSA-N
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Description

Methyl 5-phenylpent-1-en-3-yl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate ester functional group attached to a pentenyl chain with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-phenylpent-1-en-3-yl carbonate typically involves the reaction of 5-phenylpent-1-en-3-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:

5-phenylpent-1-en-3-ol+methyl chloroformatepyridinemethyl 5-phenylpent-1-en-3-yl carbonate+HCl\text{5-phenylpent-1-en-3-ol} + \text{methyl chloroformate} \xrightarrow{\text{pyridine}} \text{this compound} + \text{HCl} 5-phenylpent-1-en-3-ol+methyl chloroformatepyridine​methyl 5-phenylpent-1-en-3-yl carbonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenylpent-1-en-3-yl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonate ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of carbamates or thiocarbonates.

Scientific Research Applications

Methyl 5-phenylpent-1-en-3-yl carbonate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: Used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of methyl 5-phenylpent-1-en-3-yl carbonate involves its interaction with nucleophiles and electrophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The phenyl group can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-5-phenylpent-1-en-3-yl carbonate
  • Methyl 5-phenylpent-1-en-3-yl carbamate
  • Methyl 5-phenylpent-1-en-3-yl thiocarbonate

Uniqueness

Methyl 5-phenylpent-1-en-3-yl carbonate is unique due to its specific structural features, including the presence of both a phenyl group and a carbonate ester. This combination imparts distinct reactivity and properties compared to other similar compounds. The phenyl group enhances the compound’s stability and potential for π-π interactions, while the carbonate ester provides a reactive site for various chemical transformations.

Properties

CAS No.

376647-56-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 5-phenylpent-1-en-3-yl carbonate

InChI

InChI=1S/C13H16O3/c1-3-12(16-13(14)15-2)10-9-11-7-5-4-6-8-11/h3-8,12H,1,9-10H2,2H3

InChI Key

AUOSKDROUSTSHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC(CCC1=CC=CC=C1)C=C

Origin of Product

United States

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